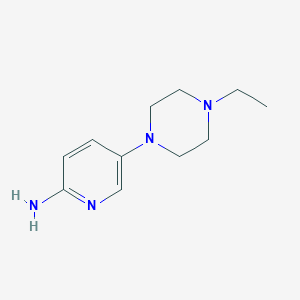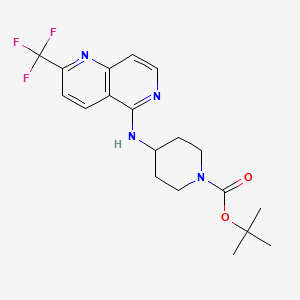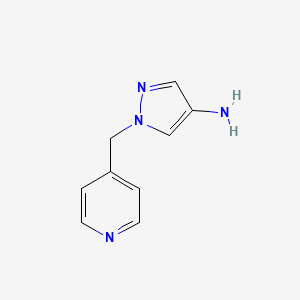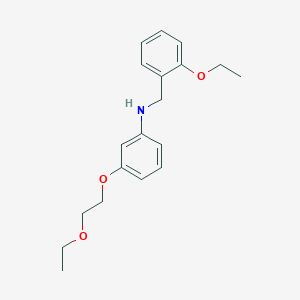
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
概要
説明
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the formula C12H20N4 . It is a useful research chemical .
Synthesis Analysis
The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine involves the reaction of 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine. The reaction is stirred at 60-70 °C for 2 hours, cooled to room temperature, and then potassium carbonate is added. The aqueous phase is separated and dried to give the product .Molecular Structure Analysis
The molecular structure of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine has been investigated theoretically . The compound has a molecular weight of 220.31 g/mol .Physical And Chemical Properties Analysis
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine has a molecular weight of 220.31 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 .科学的研究の応用
Antitubercular Applications
- Synthesis for Antitubercular Activity : Compounds including derivatives of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine have been synthesized and evaluated for antitubercular activity. The compounds showed significant activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Vavaiya et al., 2022).
Antimicrobial Properties
- Antimicrobial Activities : Some derivatives of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine have shown antimicrobial properties. This includes their use in synthesizing new 1,2,4-triazoles and evaluating their antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Bayrak et al., 2009).
Enzyme Inhibition for Therapeutic Use
- Inhibition of 15-Lipoxygenase : Certain derivatives of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic responses. The compounds showed promising inhibitory activity (Asghari et al., 2016).
Anticancer Activities
- Anticancer Potential : Various derivatives have been explored for their anticancer activities. These compounds, including 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine derivatives, have shown significant cytotoxicity against different cancer cell lines, suggesting their potential in cancer therapy (Abdo et al., 2015).
Neurological Applications
- Improving Memory and Learning : Certain acetic ether derivatives, including those related to 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, have shown efficacy in improving memory and learning dysfunctions in animal models. This suggests potential applications in addressing neurological disorders (Hong-ying, 2012).
Analytical Chemistry Applications
- Analytical Reagent for Chiral Analysis : Derivatives have been used as derivatization reagents for the ultrasensitive detection of amine enantiomers in chromatographic analyses. This highlights their utility in sophisticated chemical analysis techniques (Jin et al., 2020).
Chemical Synthesis
- Synthetic Intermediate : The compound and its derivatives serve as intermediates in the synthesis of a wide range of heterocyclic compounds. This includes the formation of pyrazolopyridine nitriles and amides, indicating its versatility in organic synthesis (Yakovenko et al., 2020).
Safety And Hazards
特性
IUPAC Name |
5-(4-ethylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYGFBCRZYCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)

![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)



![2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline](/img/structure/B1385691.png)

![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)
